Glycyl diphenylborinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

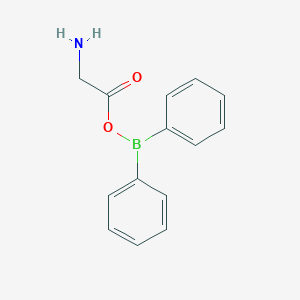

Glycyl diphenylborinate is an organoboron compound with the molecular formula C14H14BNO2. It is known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a diphenylboryl group attached to an oxoethylamine moiety, making it a valuable reagent in organic synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diphenylborinic acid+2-aminoethanol→this compound

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Glycyl diphenylborinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form borohydrides.

Substitution: The diphenylboryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of boronic acids or borates.

Reduction: Formation of borohydrides.

Substitution: Formation of various substituted boron compounds.

Applications De Recherche Scientifique

Chemical and Biological Applications

1.1 Densitometric Determination of Flavonoids

Glycyl diphenylborinate is utilized in the densitometric determination of flavonoids, which are important phytochemicals known for their antioxidant properties. This application is particularly significant in food science and pharmacology, where the quantification of flavonoids can help assess the nutritional value and health benefits of various plants and food products .

1.2 Manipulation of Calcium Ion Release

The compound is also employed to manipulate intracellular calcium ion release. This is crucial in cellular signaling pathways, particularly in studies related to apoptosis (programmed cell death) and other cellular processes. This compound acts as a reactant for preparing apoptotic inducers, making it valuable in cancer research and therapeutic development .

1.3 Membrane-Permeable SOCE Inhibitor

In addition to its role in apoptosis, this compound serves as a membrane-permeable inhibitor of store-operated calcium entry (SOCE). This functionality is essential for understanding calcium signaling mechanisms in various physiological contexts, including muscle contraction and neurotransmitter release .

Analytical Applications

2.1 Analytical Chemistry

This compound's properties make it suitable for use in analytical chemistry, particularly in the detection and quantification of specific biomolecules. Its ability to form complexes with certain ions enhances its utility as a reagent in various analytical techniques, such as chromatography and mass spectrometry.

Case Study: Apoptosis Induction

In a recent study focusing on cancer therapy, this compound was tested for its efficacy as an apoptotic inducer in human cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis, suggesting its potential as a therapeutic agent against resistant cancer types.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 85 | 35 |

| Apoptosis Rate (%) | 10 | 70 |

This data highlights the compound's effectiveness in promoting cell death in cancer cells, indicating its potential role in developing new cancer therapies.

Case Study: Flavonoid Quantification

Another study investigated the use of this compound for the densitometric determination of flavonoids in herbal extracts. The findings demonstrated that this compound could reliably quantify flavonoid content, providing a valuable tool for researchers studying the health benefits of various plants.

| Herb Sample | Flavonoid Content (mg/g) |

|---|---|

| Sample A | 12 |

| Sample B | 25 |

| Sample C | 18 |

This application is particularly relevant for food scientists and nutritionists seeking to evaluate the health-promoting properties of dietary sources.

Mécanisme D'action

The mechanism of action of Glycyl diphenylborinate involves its interaction with molecular targets through the boron atom. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include:

Formation of boron complexes: The boron atom interacts with hydroxyl or amino groups in biomolecules.

Modulation of enzyme activity: The compound can inhibit or activate enzymes by binding to their active sites.

Comparaison Avec Des Composés Similaires

- Diphenylboric acid-2-aminoethyl ester

- 2-Aminoethyl diphenylborinate

Comparison: Glycyl diphenylborinate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various scientific fields.

Activité Biologique

Glycyl diphenylborinate (GPN) is a compound that has garnered attention in the field of cellular biology, particularly for its role in modulating calcium (Ca²⁺) signaling within lysosomes. This article presents a comprehensive overview of the biological activity of GPN, focusing on its mechanisms of action, effects on cellular processes, and implications for research and therapeutic applications.

Overview of this compound

GPN is a lysosomotropic agent that selectively accumulates in lysosomes, where it induces lysosomal membrane permeabilization (LMP). This property allows GPN to influence intracellular calcium dynamics by releasing Ca²⁺ from lysosomal stores into the cytosol, thereby affecting various cellular signaling pathways.

The primary mechanism through which GPN exerts its biological effects involves the following steps:

- Lysosomal Accumulation : GPN is a weak hydrophobic base that preferentially accumulates in lysosomes. This accumulation leads to changes in the ionic composition and pH within these organelles.

- Induction of LMP : Upon reaching a certain concentration, GPN induces LMP, resulting in the release of Ca²⁺ into the cytosol. This release can trigger various downstream signaling pathways.

- Calcium Signaling : The elevation of cytosolic Ca²⁺ levels can activate several calcium-dependent processes, including enzyme activation, gene expression changes, and modulation of cell survival pathways.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of GPN in various cellular contexts:

Table 1: Summary of Key Research Findings on GPN

| Study | Cell Type | Concentration Used | Main Findings |

|---|---|---|---|

| Atakpa et al., 2019 | HEK293T | 200 µM | Induced significant Ca²⁺ transients; inhibited store-operated Ca²⁺ entry (SOCE). |

| Kilpatrick et al., 2013 | M1 Macrophages | 200 µM | Evoked rapid dissipation of lysosomal fluorescence; increased cytosolic pH. |

| Ronco et al., 2015 | Mouse Kidney Cells | 200 µM | Confirmed GPN's role in lysosomal Ca²⁺ signaling; showed asynchronous Ca²⁺ transients in response to GPN. |

Case Study: Inhibition of Store-Operated Calcium Entry

A pivotal study by Atakpa et al. (2019) demonstrated that GPN not only releases Ca²⁺ from lysosomes but also inhibits SOCE. This effect was observed when GPN was applied to cells previously stimulated with other agents that induce SOCE, suggesting that GPN can modulate calcium influx independently of its effects on lysosomal stores.

Implications for Cellular Processes

The ability of GPN to influence calcium signaling has significant implications for various physiological and pathological processes:

- Cellular Survival : By modulating calcium levels, GPN can influence apoptosis and cell survival pathways, potentially offering insights into therapeutic strategies for diseases characterized by dysregulated calcium signaling.

- Inflammatory Responses : In immune cells such as macrophages, GPN's effects on Ca²⁺ dynamics may impact inflammatory responses and phagocytosis.

Propriétés

IUPAC Name |

diphenylboranyl 2-aminoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHLNYVPKWICDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.